molecular formula C7H7N3S B12877157 5-(1H-Pyrrol-3-yl)thiazol-2-amine

5-(1H-Pyrrol-3-yl)thiazol-2-amine

Cat. No.: B12877157
M. Wt: 165.22 g/mol
InChI Key: OOEALLBTVSVFFP-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both a pyrrole and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of both nitrogen and sulfur atoms in its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-3-yl)thiazol-2-amine typically involves the reaction of a pyrrole derivative with a thiazole precursor. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of 3-aminopyrrole with a thioamide can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-3-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(1H-Pyrrol-3-yl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-3-yl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrrol-2-yl)-1,3-thiazol-2-amine
  • 2-(1H-Pyrrol-3-yl)-1,3-thiazole
  • 5-(1H-Pyrrol-2-yl)thiazol-2-amine

Uniqueness

5-(1H-Pyrrol-3-yl)thiazol-2-amine is unique due to its specific arrangement of the pyrrole and thiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5-(1H-pyrrol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-1-2-9-3-5/h1-4,9H,(H2,8,10)

InChI Key

OOEALLBTVSVFFP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=CN=C(S2)N

Origin of Product

United States

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